![molecular formula C18H19F3N4O3S B2963857 4-(6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine CAS No. 1903866-65-8](/img/structure/B2963857.png)

4-(6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

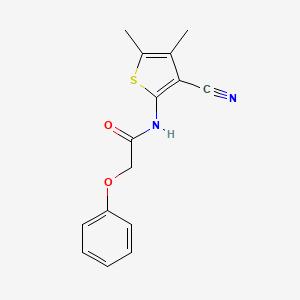

The compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a phenyl group, a methanesulfonyl group, a pyrrolo[3,4-d]pyrimidin-2-yl group, and a morpholine ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group, for example, is a strong electron-withdrawing group that can significantly affect the electronic properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, which could affect its solubility in different solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

The synthesis of complex molecules involving phenylsulfonyl and morpholine components, like the one , involves innovative chemical reactions that enhance the diversity of synthetic organic chemistry. For example, the study by Craig et al. (2000) explored the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions, showcasing the potential of phenylsulfonyl compounds in creating complex structures with high yields and excellent stereoselectivities (Craig, Jones, & Rowlands, 2000).

Antimicrobial Applications

The antimicrobial potential of sulfonamide compounds, closely related to the chemical structure of interest, was investigated by Oliveira et al. (2015), who examined the modulation of antibiotic activity against multidrug-resistant strains. This study highlights the relevance of such compounds in addressing challenges in antimicrobial resistance (Oliveira et al., 2015).

Catalytic and Synthetic Applications

Further research into catalytic processes and synthetic applications of related compounds has been conducted. Bhosale et al. (2022) discussed the catalytic asymmetric addition to cyclic N-acyl-iminium, facilitating access to sulfone-bearing molecules with quaternary stereocenters. This research underscores the utility of sulfone compounds in creating biologically relevant structures with high stereoselectivity (Bhosale, Císařová, Kamlar, & Veselý, 2022).

Material Science and Organic Electronics

In the field of organic electronics, the study by Kim et al. (2011) evaluated bis-sulfone molecules as hosts in the emitting layer of blue-green electrophosphorescent light-emitting devices. This research demonstrates the potential of sulfone-based materials in enhancing the efficiency of organic light-emitting diodes (OLEDs), highlighting their significance in the development of advanced electronic materials (Kim, Leroy, Zuniga, Zhang, Zhu, Sears, Barlow, Brédas, Marder, & Kippelen, 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

4-[6-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O3S/c19-18(20,21)15-3-1-2-13(8-15)12-29(26,27)25-10-14-9-22-17(23-16(14)11-25)24-4-6-28-7-5-24/h1-3,8-9H,4-7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDWJICSOIMKBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C3CN(CC3=N2)S(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-2-(2-oxo-2-phenylethyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2963775.png)

![4-tert-butyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2963778.png)

![N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2963781.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2963786.png)

![6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963787.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid](/img/structure/B2963789.png)

amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2963790.png)

![N-cyclopropyl-1-{4-[(4-fluorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2963792.png)

![3-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2963796.png)